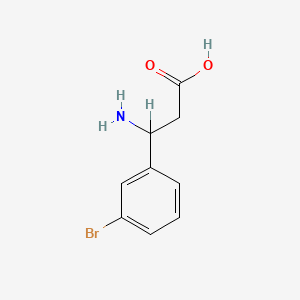

![molecular formula C23H28N4O3S2 B2670952 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1212104-10-3](/img/structure/B2670952.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

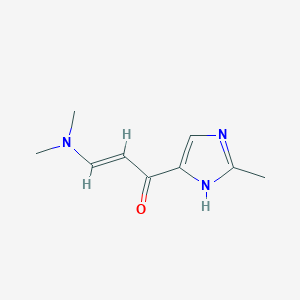

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This results in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl group, a 2-methylcyclohexyl group, and a thiophen-2-yl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of an ether-based scaffold and a sulfone-based head group . These reactions result in compounds with nanomolar potency as GIRK1/2 activators .Scientific Research Applications

Synthesis and Biological Evaluation

Heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, have been extensively synthesized and evaluated for their biological activities. Studies reveal that these compounds exhibit significant antimicrobial and anticancer properties, which could suggest potential research applications for the compound . For instance, pyrazolopyrimidine derivatives have been identified as potential anticancer and anti-5-lipoxygenase agents, indicating their utility in the development of novel therapeutics (Rahmouni et al., 2016).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds, such as thieno-fused bicyclic compounds and pyrazolopyridines, has led to the identification of new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal pathogens, demonstrating their potential as effective antimicrobial agents (Mabkhot et al., 2015). Such studies suggest that the compound could also be explored for its antimicrobial efficacy.

Anticancer Research

Additionally, heterocyclic compounds have been evaluated for their anticancer activities, with some showing promising results in inhibiting the growth of cancer cells. This includes the synthesis of pyrazolopyrimidines and pyridine derivatives, which have been assessed for their potential as anticancer agents. The compound's structural complexity and heterocyclic nature suggest that it could also have applications in anticancer research, warranting further investigation (Katariya et al., 2021).

Mechanism of Action

Future Directions

The future directions for research on these compounds could involve further optimization of their structure to enhance their potency and selectivity as GIRK1/2 activators. Additionally, in-depth studies could be conducted to fully understand their mechanism of action and to evaluate their potential therapeutic applications .

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S2/c1-14-6-3-4-7-18(14)25-23(28)17-12-19(20-8-5-10-31-20)24-22-21(17)15(2)26-27(22)16-9-11-32(29,30)13-16/h5,8,10,12,14,16,18H,3-4,6-7,9,11,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJXTRFDYHQFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)

![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)

![2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2670885.png)

![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)

![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)